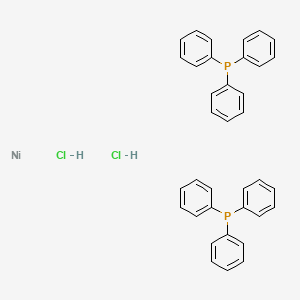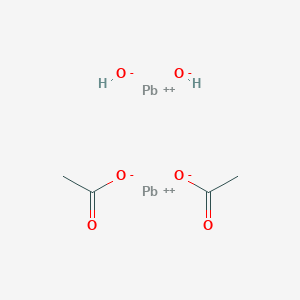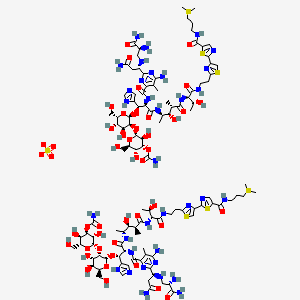![molecular formula C16H20ClN B7800865 bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)
bis[(1R)-1-phenylethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its two phenylethyl groups attached to a central nitrogen atom, forming a stable cationic structure when paired with a chloride anion.
Synthetic Routes and Reaction Conditions:
Chiral Resolution: One common method involves the resolution of racemic bis[(1R)-1-phenylethyl]amine using chiral resolving agents.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts to selectively produce the (1R)-enantiomer.
Industrial Production Methods: Industrial production typically involves large-scale asymmetric synthesis, optimizing reaction conditions to achieve high enantiomeric purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to ensure product quality.
Types of Reactions:
Oxidation: Bis[(1R)-1-phenylethyl]azanium;chloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under mild conditions.
Major Products Formed:
Oxidation: Imine or oxime derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Bis[(1R)-1-phenylethyl]azanium;chloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: The compound finds use in the chemical industry as a reagent for organic synthesis and as a chiral resolving agent.
Mechanism of Action
The mechanism by which bis[(1R)-1-phenylethyl]azanium;chloride exerts its effects involves its interaction with specific molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis[(1S)-1-phenylethyl]azanium;chloride: The enantiomer of bis[(1R)-1-phenylethyl]azanium;chloride, with similar chemical properties but different biological activity.
Bis[(1R)-1-phenylethyl]amine: A closely related compound without the chloride anion, used in different synthetic applications.
Bis[(1R)-1-phenylethyl]ammonium chloride: Another similar compound with a different cationic structure.
Uniqueness: this compound is unique in its chiral purity and specific applications in asymmetric synthesis and drug development. Its enantiomeric form and related compounds have distinct biological activities and industrial uses.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
bis[(1R)-1-phenylethyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-DTPOWOMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH2+][C@H](C)C2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
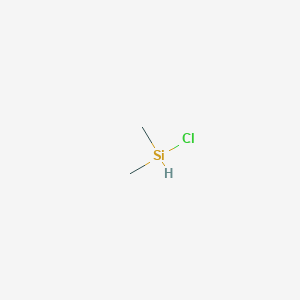
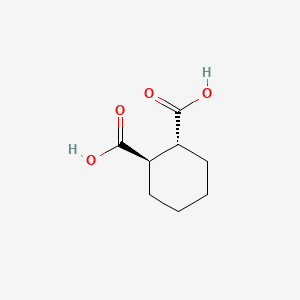
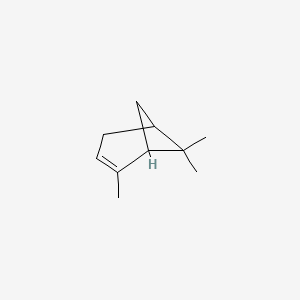
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
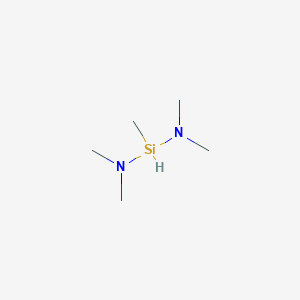
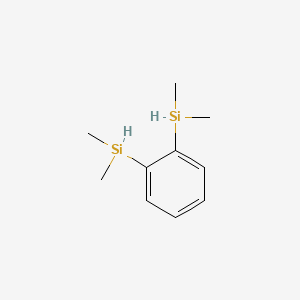
![sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B7800833.png)
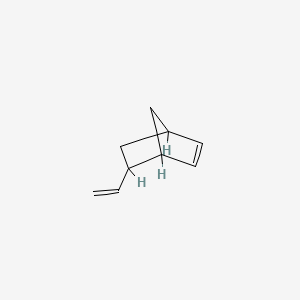
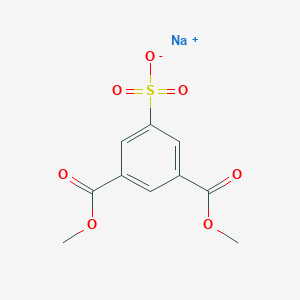
![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
